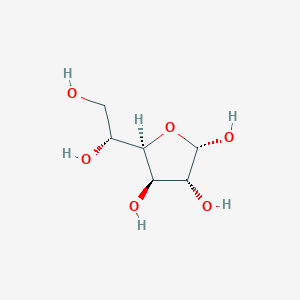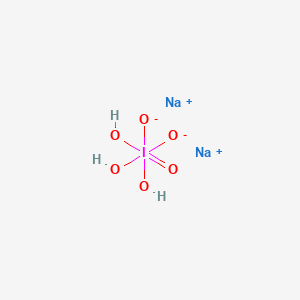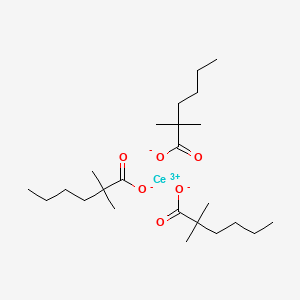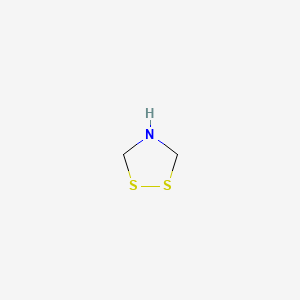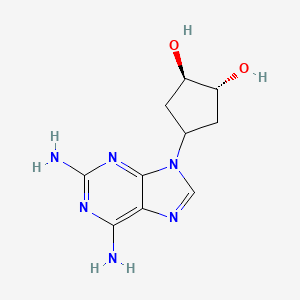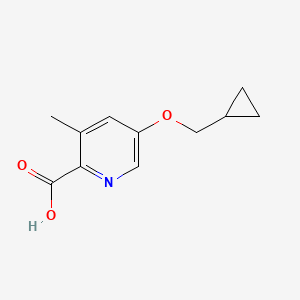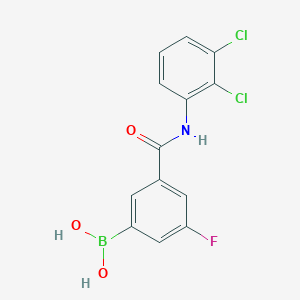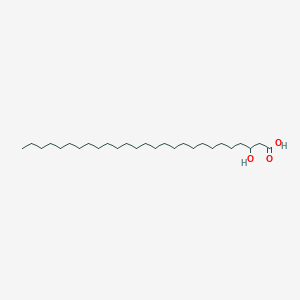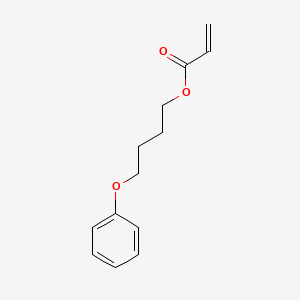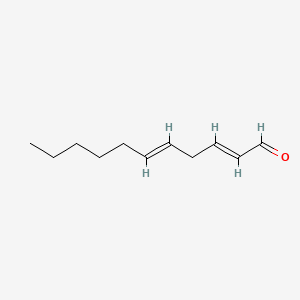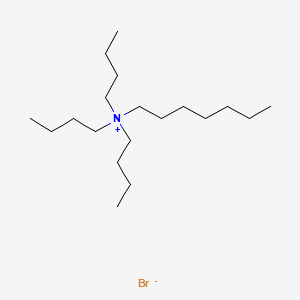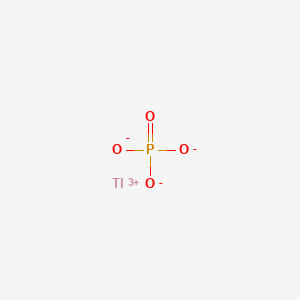
Thallium(3+) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium phosphate, with the chemical formula Tl₃PO₄, is a compound consisting of thallium and phosphate ions. Thallium is a heavy metal known for its high toxicity and unique chemical properties. Thallium phosphate is primarily used in scientific research due to its specific characteristics and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium phosphate can be synthesized through various methods. One common approach involves the reaction of thallium nitrate with phosphoric acid under controlled conditions. The reaction typically proceeds as follows: [ 3 \text{TlNO}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{Tl}_3\text{PO}_4 + 3 \text{HNO}_3 ]
Industrial Production Methods: In industrial settings, thallium phosphate is produced by reacting thallium(I) oxide with phosphoric acid. The reaction is carried out at elevated temperatures to ensure complete conversion: [ 3 \text{Tl}_2\text{O} + 2 \text{H}_3\text{PO}_4 \rightarrow 2 \text{Tl}_3\text{PO}_4 + 3 \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions: Thallium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium phosphate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Thallium phosphate can undergo substitution reactions with halogens, forming thallium halides and phosphoric acid.
Major Products Formed:
Oxidation: Thallium(III) oxide and phosphoric acid.
Reduction: Thallium metal and phosphine.
Substitution: Thallium halides (e.g., thallium chloride) and phosphoric acid.
Applications De Recherche Scientifique
Thallium phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other thallium compounds.
Biology: Thallium phosphate is used in studies involving heavy metal toxicity and its effects on biological systems.
Medicine: Thallium isotopes, particularly thallium-201, are used in medical imaging, such as cardiovascular scintigraphy.
Industry: Thallium phosphate is used in the production of special glasses and ceramics due to its unique properties.
Mécanisme D'action
Thallium phosphate exerts its effects primarily through its interaction with cellular components. Thallium ions can replace potassium ions in biological systems, disrupting cellular processes that depend on potassium. This can lead to impaired cellular metabolism, mitochondrial dysfunction, and oxidative stress. The phosphate component can also interact with cellular signaling pathways, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Thallium(I) oxide (Tl₂O): Similar in terms of thallium content but differs in its reactivity and applications.
Thallium(III) oxide (Tl₂O₃): Another thallium compound with different oxidation states and chemical properties.
Thallium chloride (TlCl): A halide of thallium with distinct chemical behavior compared to thallium phosphate.
Uniqueness: Thallium phosphate is unique due to its combination of thallium and phosphate ions, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
51833-34-2 |
|---|---|
Formule moléculaire |
O4PTl |
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
thallium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Tl/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
Clé InChI |
GOEFKRMMROGLSO-UHFFFAOYSA-K |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Tl+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



